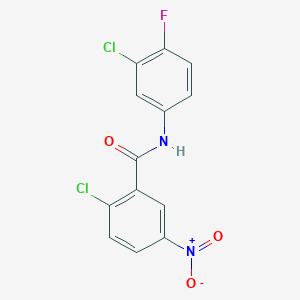

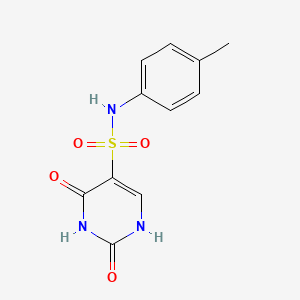

![molecular formula C17H17NO4S B5554763 ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)

ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and reflux conditions in specific solvents. For instance, the preparation of a new azo-Schiff base involving ethyl amino tetrahydrobenzo[b]thiophene carboxylate demonstrated the complexity of synthesizing these compounds through reactions under specific conditions, such as methanol under reflux (Menati et al., 2020).

Molecular Structure Analysis

X-ray diffraction methods have elucidated the molecular structures of these compounds, revealing triclinic systems and planar geometric structures with slight deviations. The studies highlight the importance of intermolecular hydrogen bonding in stabilizing the molecular structure (Menati et al., 2020).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization and condensation, leading to the formation of diverse derivatives with unique properties. For example, ethyl amino cyclohexadiene carboxylate synthesized through specific reactions exhibited distinct chemical behaviors characterized by spectroscopic analysis (Sapnakumari et al., 2014).

Physical Properties Analysis

The physical properties, including crystallization, melting points, and solubility, are closely related to the compound's structure. Single-crystal X-ray diffraction and thermal analyses provide insights into the stability and physical characteristics of these compounds (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's functional groups and molecular structure. Spectroscopic methods, including FT-IR and NMR, are instrumental in characterizing these properties and understanding the compound's behavior in chemical reactions (Pekparlak et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Studies

A study by Raghavendra et al. (2016) synthesized compounds related to the ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate family, which demonstrated significant antimicrobial and antioxidant activities. Compounds from this family showed excellent antibacterial and antifungal properties, along with profound antioxidant potential. This suggests potential applications in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Enzymatic Polymerization

Pang et al. (2003) described the oligomerization of a compound similar in structure to ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using horseradish peroxidase as a catalyst. This enzymatic polymerization process, performed in the presence of cyclodextrin, represents an innovative approach to polymer chemistry, highlighting the versatility of these compounds in synthesizing new polymeric materials (Pang, Ritter, & Tabatabai, 2003).

Synthesis of Tetrahydropyridines

Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate, a compound related to our compound of interest, in a phosphine-catalyzed [4 + 2] annulation reaction. This reaction produced highly functionalized tetrahydropyridines, showcasing the chemical versatility and potential applications of these compounds in the synthesis of complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).

Antitumor and Anti-Monoamine Oxidase Activities

Markosyan et al. (2020) developed a method for synthesizing derivatives of ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, showing that these compounds possess antitumor and anti-monoamine oxidase activities. This research underscores the potential therapeutic applications of these compounds in treating cancer and neurological disorders (Markosyan et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(phenoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-2-21-16(19)14-12-9-6-10-13(12)23-15(14)18-17(20)22-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWMHRCFYRXRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(phenoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

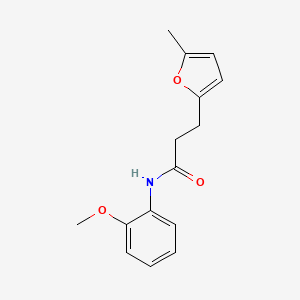

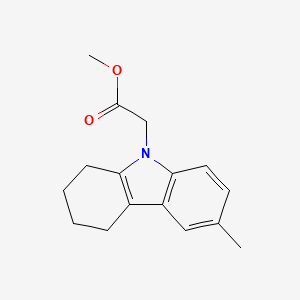

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

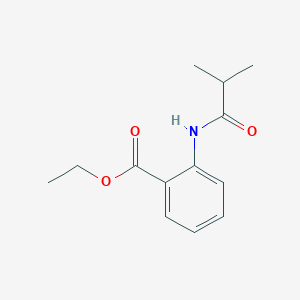

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

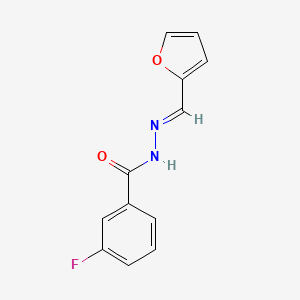

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)